molecular formula C14H13NO4S B14711435 N-(Benzenesulfonyl)-4-methoxybenzamide CAS No. 22017-48-7

N-(Benzenesulfonyl)-4-methoxybenzamide

Cat. No.: B14711435
CAS No.: 22017-48-7
M. Wt: 291.32 g/mol
InChI Key: NKOOPWUVVICBSK-UHFFFAOYSA-N
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Description

N-(Benzenesulfonyl)-4-methoxybenzamide is a sulfonamide derivative characterized by a benzenesulfonyl group attached to a 4-methoxybenzamide scaffold. Sulfonamides are widely studied for their applications in medicinal chemistry, catalysis, and material science due to their versatile hydrogen-bonding capabilities and structural rigidity . The 4-methoxybenzamide moiety is common in pharmaceuticals, often contributing to enhanced bioavailability and target binding .

Properties

CAS No.

22017-48-7

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

N-(benzenesulfonyl)-4-methoxybenzamide

InChI

InChI=1S/C14H13NO4S/c1-19-12-9-7-11(8-10-12)14(16)15-20(17,18)13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16)

InChI Key

NKOOPWUVVICBSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzenesulfonyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(Benzenesulfonyl)-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzenesulfonylbenzamide.

    Reduction: Formation of N-(benzenesulfonyl)-4-methoxybenzylamine.

    Substitution: Formation of various substituted benzenesulfonylbenzamides depending on the substituent used.

Scientific Research Applications

N-(Benzenesulfonyl)-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Benzenesulfonyl)-4-methoxybenzamide involves the inhibition of specific enzymes, such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

The following analysis compares N-(benzenesulfonyl)-4-methoxybenzamide with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs with Sulfonamide/Amide Groups
Compound Name Key Substituents Molecular Weight Key Properties/Applications Reference
N-(4-Methoxyphenyl)benzenesulfonamide Benzenesulfonyl + 4-methoxyphenyl 277.30 g/mol Bioactivity in sulfonamide drug studies
4-Amino-N-(4-amino-2-methoxyphenyl)benzamide Benzamide + dual amino/methoxy groups 257.29 g/mol Potential as a bifunctional pharmacophore
N-{2-[(Benzenesulfonyl)amino]-4-methoxy-1,3-benzothiazol-6-yl}benzamide Benzenesulfonyl + benzothiazol ring 439.47 g/mol Enhanced rigidity for enzyme inhibition

Key Observations :

  • The benzenesulfonyl group in the target compound imparts higher acidity to the N–H bond compared to simple benzamides, affecting hydrogen-bonding interactions .
Electronic and Steric Effects of Substituents
  • Methoxy vs. Ethoxy Groups :
    • N-(4-Ethoxyphenyl)-4-methoxybenzamide () has a bulkier ethoxy group, increasing lipophilicity (logP ~2.8) compared to the target compound’s methoxy group. This may enhance membrane permeability but reduce aqueous solubility .
  • Bromo and Nitro Substituents :
    • 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide () exhibits strong electron-withdrawing effects from the nitro group, which could stabilize negative charges in catalytic intermediates .
Stability and Reactivity
  • pH-Dependent Hydrolysis: Conjugates of 4-methoxybenzamide (e.g., N-(6-aminohexyl)-4-methoxybenzamide) show instability at pH <5.2 due to P–N bond cleavage, whereas sulfonamides like the target compound are generally more resistant to hydrolysis under acidic conditions .
  • Thermal Stability :
    • Crystallographic data for N-(4-Methoxyphenyl)benzenesulfonamide () reveals planar geometry with strong intermolecular hydrogen bonds (N–H···O=S), contributing to thermal stability up to 200°C .

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